1-(ethoxymethyl)quinolin-2(1H)-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H13NO2 |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
1-(ethoxymethyl)quinolin-2-one |
InChI |
InChI=1S/C12H13NO2/c1-2-15-9-13-11-6-4-3-5-10(11)7-8-12(13)14/h3-8H,2,9H2,1H3 |
InChI Key |
VWUDIVRLNSEYBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOCN1C(=O)C=CC2=CC=CC=C21 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Ethoxymethyl Quinolin 2 1h One
Retrosynthetic Analysis and Strategic Disconnections
A logical retrosynthetic analysis of 1-(ethoxymethyl)quinolin-2(1H)-one points to the disconnection of the N-C bond of the ethoxymethyl group. This primary disconnection simplifies the target molecule into two key synthons: the nucleophilic quinolin-2(1H)-one anion and a suitable ethoxymethyl cation equivalent. This approach is the most direct and common strategy for the synthesis of N-substituted lactams.
Functionally, this disconnection leads to quinolin-2(1H)-one and an ethoxymethylating agent, such as chloromethyl ethyl ether, as the practical starting materials. The forward synthesis, therefore, involves the N-alkylation of the pre-formed quinolin-2(1H)-one ring system.
Precursor Identification and Availability
The primary precursors for the synthesis of this compound, as identified through the retrosynthetic analysis, are quinolin-2(1H)-one and an appropriate ethoxymethylating agent.
Quinolin-2(1H)-one: This heterocyclic compound, also known as carbostyril, is a well-established and readily available starting material. It is offered by numerous chemical suppliers.
Ethoxymethylating Agent: Chloromethyl ethyl ether (CH₃CH₂OCH₂Cl) is a common and commercially available reagent for introducing the ethoxymethyl group. chemrxiv.orgresearchgate.netyoutube.comnih.gov It serves as an effective electrophile in alkylation reactions.
The accessibility of these precursors makes the proposed synthetic route both practical and economically viable for laboratory-scale synthesis.
Direct Alkylation Approaches to Quinolin-2(1H)-one Nitrogen
The introduction of the ethoxymethyl group onto the nitrogen atom of quinolin-2(1H)-one can be achieved through several direct alkylation methods. The lactam nitrogen, after deprotonation, acts as a potent nucleophile, readily attacking suitable electrophiles.
N-Alkylation with Halogenated Ethers
The most straightforward method for the synthesis of this compound involves the direct N-alkylation of quinolin-2(1H)-one with an ethoxymethyl halide, typically chloromethyl ethyl ether. This reaction is generally carried out in the presence of a base to deprotonate the lactam nitrogen, thereby generating the more nucleophilic quinolin-2(1H)-onate anion.
Common bases used for this transformation include alkali metal hydroxides (e.g., NaOH, KOH), carbonates (e.g., K₂CO₃, Cs₂CO₃), and hydrides (e.g., NaH). The choice of solvent is crucial and typically involves polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetonitrile, which can effectively solvate the ions involved.
A study on the alkylation of quinolin-2(1H)-one and its substituted derivatives with 2-bromoacetophenone (B140003) or chloroacetone (B47974) in the presence of potassium carbonate in DMF showed that N-alkylation is the major pathway. researchgate.net This supports the feasibility of selectively alkylating the nitrogen atom.
Table 1: Proposed Reaction Conditions for N-Alkylation of Quinolin-2(1H)-one
| Reagent | Base | Solvent | Temperature |
| Chloromethyl ethyl ether | K₂CO₃ | DMF | Room Temperature to 80 °C |
| Chloromethyl ethyl ether | NaH | THF | 0 °C to Room Temperature |
Mitsunobu Reaction Protocols
The Mitsunobu reaction offers an alternative for the N-alkylation of quinolin-2(1H)-one. This reaction allows for the coupling of a nucleophile (in this case, quinolin-2(1H)-one) with a primary or secondary alcohol (ethoxymethanol, which is unstable and generated in situ) using a combination of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).
While the Mitsunobu reaction is a powerful tool, the regioselectivity between N- and O-alkylation can be a concern with ambident nucleophiles like quinolin-2(1H)-one. Studies on the Mitsunobu reaction with isoquinolin-1-ones have shown that the reaction conditions can be tuned to favor either N- or O-alkylation. However, for many lactams, N-alkylation is the preferred outcome.
Phase-Transfer Catalysis in N-Alkylation
Phase-transfer catalysis (PTC) provides an efficient and often milder alternative for N-alkylation. This method is particularly useful when dealing with reactants that are soluble in different, immiscible phases (e.g., an aqueous base and an organic solvent containing the substrate). A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB), facilitates the transfer of the deprotonated quinolin-2(1H)-onate from the aqueous phase to the organic phase, where it can react with the alkylating agent.
This technique has been successfully employed for the N-alkylation of substituted quinolin-2(1H)-ones with various alkyl halides, demonstrating high efficiency and selectivity. The use of a solid-liquid PTC system, with a solid base like potassium carbonate and a catalyst in an organic solvent, is also a common and effective approach.
Cyclization Strategies for the Quinolin-2(1H)-one Core
The quinolin-2(1H)-one scaffold itself can be constructed through various cyclization reactions, which are well-documented in organic synthesis. These methods provide access to a wide range of substituted quinolinones that can subsequently be N-alkylated. Some of the prominent cyclization strategies include:
The Friedländer Synthesis: This involves the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing an α-methylene group adjacent to a carbonyl group.
The Conrad-Limpach-Knorr Synthesis: This method utilizes the reaction of anilines with β-ketoesters. Depending on the reaction conditions (temperature), either quinolin-4-ones (Conrad-Limpach) or quinolin-2-ones (Knorr) can be obtained.
The Camps Cyclization: This involves the intramolecular cyclization of an o-acylaminoacetophenone in the presence of a base to yield a mixture of quinolin-2-one and quinolin-4-one derivatives.
Palladium-Catalyzed Cyclizations: Modern synthetic methods often employ transition metal catalysis. For instance, the palladium-catalyzed intramolecular C-H amination of N-aryl-α,β-unsaturated amides provides a direct route to quinolin-2(1H)-ones.
These cyclization methods offer versatile entry points to the quinolin-2(1H)-one system, which is the essential precursor for the synthesis of this compound.
Ring-Closing Reactions Incorporating the Ethoxymethyl Group
This strategy involves the cyclization of a precursor that already contains the N-(ethoxymethyl)aniline moiety. A key advantage of this approach is the direct formation of the target compound, often in a single step.
Modified Conrad-Limpach Synthesis Variants
The Conrad-Limpach synthesis is a classical method for preparing 4-hydroxyquinolines from anilines and β-ketoesters. wikipedia.org While the traditional Conrad-Limpach reaction leads to 4-hydroxyquinolines, modifications can be employed to yield quinolin-2(1H)-ones. In the context of this compound, a modified approach would involve the condensation of N-(ethoxymethyl)aniline with a suitable β-ketoester. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes thermal or acid-catalyzed cyclization. wikipedia.org The regioselectivity of the cyclization, leading to either a 2-quinolone or a 4-quinolone, is influenced by the reaction conditions, particularly the temperature. wikipedia.orgyoutube.com The Knorr quinoline (B57606) synthesis, a related reaction, can also be adapted for this purpose, typically yielding 2-hydroxyquinolines (the tautomeric form of quinolin-2(1H)-ones). wikipedia.org
| Precursor 1 | Precursor 2 | Key Conditions | Product | Reference |
| N-(ethoxymethyl)aniline | β-ketoester | High Temperature | This compound | wikipedia.org |
Palladium-Catalyzed Cyclocarbonylation Approaches
Palladium-catalyzed reactions have emerged as powerful tools for the synthesis of heterocyclic compounds, including quinolinones. nih.gov These methods offer high efficiency and functional group tolerance under relatively mild conditions. nih.gov The synthesis of quinolin-2(1H)-ones can be achieved through the palladium-catalyzed cyclocarbonylation of appropriately substituted anilines and alkynes. capes.gov.br For the synthesis of this compound, this would involve the reaction of an N-(ethoxymethyl)-o-haloaniline with an alkyne in the presence of a palladium catalyst and a carbon monoxide source. capes.gov.brorganic-chemistry.org The nature of the substituent on the nitrogen atom can be crucial for achieving high yields. capes.gov.br Recent advancements in this area have focused on using safer, non-gaseous sources of carbon monoxide, such as molybdenum hexacarbonyl or iron pentacarbonyl. nih.gov
Functional Group Interconversion Strategies Post-Quinolin-2(1H)-one Formation
An alternative and often more versatile approach involves the synthesis of the core quinolin-2(1H)-one ring system, followed by the introduction of the ethoxymethyl group at the nitrogen atom.
Etherification of Hydroxymethyl Intermediates
This two-step process begins with the N-hydroxymethylation of quinolin-2(1H)-one, followed by etherification to introduce the ethyl group. The initial N-hydroxymethylation can be achieved by reacting quinolin-2(1H)-one with formaldehyde (B43269). The resulting N-(hydroxymethyl)quinolin-2(1H)-one is then treated with an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a base to yield this compound.
| Intermediate | Reagent | Base | Product |
| N-(hydroxymethyl)quinolin-2(1H)-one | Ethyl iodide | Sodium hydride | This compound |
Reductive and Oxidative Manipulations
While less direct, reductive or oxidative manipulations of other N-substituted quinolin-2(1H)-ones could potentially lead to the desired product. For instance, the reduction of an N-(ethoxycarbonyl)quinolin-2(1H)-one could, in principle, yield the N-(hydroxymethyl) intermediate, which could then be etherified as described above. However, such multi-step sequences are generally less efficient than direct alkylation methods.
Stereoselective Synthesis Considerations for this compound
For the specific molecule this compound, there are no stereocenters present in the structure. Therefore, stereoselective synthesis is not a relevant consideration for this particular compound. The synthesis of chiral quinolinone derivatives would require the introduction of a stereocenter elsewhere in the molecule, for instance, at the C3 or C4 position of the quinolinone ring or on a substituent. Methodologies for the stereoselective synthesis of such derivatives often involve the use of chiral catalysts or auxiliaries in reactions like asymmetric cyclocarbonylation. nih.govnih.gov
Green Chemistry Principles in the Synthesis of this compound
The synthesis of this compound, a derivative of the quinolinone scaffold, is an area where the application of green chemistry principles can significantly reduce environmental impact. Traditional synthetic routes for N-alkylation of heterocyclic compounds often rely on stoichiometric amounts of strong bases and volatile organic solvents (VOCs), which raise environmental and safety concerns. Modern approaches are increasingly focused on improving the sustainability of these processes by incorporating principles such as atom economy, catalysis, and the use of benign solvents.
A primary route to synthesizing this compound involves the N-alkylation of quinolin-2(1H)-one. Green chemistry strategies for this transformation focus on enhancing efficiency and minimizing waste. One key area of improvement is the choice of solvent and base. The use of phase-transfer catalysis (PTC) represents a significant step towards a greener synthesis. PTC allows for the reaction to occur between reactants in different phases (e.g., a solid salt and a liquid organic reactant), often eliminating the need for hazardous, anhydrous, and polar aprotic solvents like DMF or DMSO. By using a catalytic amount of a phase-transfer agent, the reaction can proceed efficiently in less harmful solvents or even under solvent-free conditions.
Another cornerstone of green synthesis is the use of catalytic methods to improve reaction efficiency and reduce waste. For the synthesis of quinolinone derivatives, researchers have explored various catalytic systems that can operate under milder conditions. For instance, while the direct synthesis of this compound via green catalytic routes is not extensively documented in dedicated studies, analogous N-alkylations have been shown to benefit from such approaches. These methods often result in higher yields, shorter reaction times, and a significant reduction in byproducts compared to non-catalytic alternatives.
The table below outlines a comparative analysis of a conventional synthesis approach versus a greener, phase-transfer catalysis approach for the N-alkylation of a quinolinone core structure, which is applicable to the synthesis of this compound.
Table 1: Comparison of Synthetic Approaches for N-Alkylation of Quinolin-2(1H)-one
| Parameter | Conventional Method | Green Chemistry Approach (PTC) |
|---|---|---|
| Solvent | Dimethylformamide (DMF), Acetonitrile | Toluene, Water (biphasic), or Solvent-free |
| Base | Sodium hydride (NaH), Potassium carbonate (K₂CO₃) (stoichiometric) | Sodium hydroxide (B78521) (NaOH) (aqueous), Potassium carbonate (K₂CO₃) (solid) |
| Catalyst | None | Tetrabutylammonium bromide (TBAB) or other quaternary ammonium salts (catalytic amount) |
| Temperature | Often requires elevated temperatures (80-120 °C) | Can often proceed at lower temperatures (Room temp. to 60 °C) |
| Waste Profile | High volume of organic solvent waste, hazardous quenching of excess base | Reduced organic solvent use, recyclable catalyst, less hazardous waste stream |
| Atom Economy | Lower, due to stoichiometric use of base | Higher, due to catalytic nature of the process |
Future research in the green synthesis of this compound may focus on the use of even more benign alkylating agents, such as dialkyl carbonates, in conjunction with catalytic systems, further enhancing the safety and environmental profile of the synthesis. The development of one-pot procedures that combine the synthesis of the quinolinone ring and its subsequent N-alkylation without isolating intermediates also represents a promising avenue for applying green chemistry principles.
Compound Name Table
| Compound Name |
|---|
| This compound |
| Quinolin-2(1H)-one |
| Dimethylformamide (DMF) |
| Acetonitrile |
| Toluene |
| Sodium hydride (NaH) |
| Potassium carbonate (K₂CO₃) |
| Sodium hydroxide (NaOH) |
| Tetrabutylammonium bromide (TBAB) |
| Ethoxymethyl chloride |
Mechanistic Investigations of Reactions Involving 1 Ethoxymethyl Quinolin 2 1h One
Elucidation of Reaction Pathways for Synthesis of 1-(ethoxymethyl)quinolin-2(1H)-one
The synthesis of this compound typically involves the N-alkylation of quinolin-2(1H)-one with an ethoxymethylating agent, such as ethoxymethyl chloride. Quinolin-2(1H)-one is an ambident nucleophile, meaning it possesses two nucleophilic centers: the nitrogen atom and the oxygen atom of the carbonyl group. This duality can lead to the formation of two isomeric products: the N-alkylated product, this compound, and the O-alkylated product, 2-(ethoxymethoxy)quinoline. The regioselectivity of this reaction is a critical aspect of its mechanistic study.
Kinetic Studies of N-Alkylation Reactions
While specific kinetic studies on the N-ethoxymethylation of quinolin-2(1H)-one are not extensively documented in the literature, valuable insights can be drawn from kinetic studies of analogous N-alkylation reactions of lactams and related heterocyclic systems, such as 2-pyridone. researchgate.net The alkylation of these ambident anions generally follows second-order kinetics, with the rate of reaction being dependent on the concentrations of both the lactam anion and the alkylating agent. mdpi.com
The ratio of N- to O-alkylation is significantly influenced by various factors, including the nature of the base, the solvent, and the electrophile. researchgate.netorganic-chemistry.org For instance, in the alkylation of 2-pyridone, the use of hard cations like Na+ in polar aprotic solvents such as DMF tends to favor O-alkylation, whereas softer cations or less polar solvents can lead to a higher proportion of the N-alkylated product. nih.gov This can be rationalized by Hard and Soft Acid and Base (HSAB) theory, where the harder oxygen atom preferentially interacts with harder electrophiles and cations, while the softer nitrogen atom interacts more favorably with softer electrophiles.
A hypothetical kinetic study for the reaction of quinolin-2(1H)-one with ethoxymethyl chloride could be designed to measure the rate constants for the formation of both the N- and O-alkylated products under various conditions. Such a study would provide quantitative data on the influence of reaction parameters on the regioselectivity.
Table 1: Hypothetical Kinetic Data for the Alkylation of Quinolin-2(1H)-one with Ethoxymethyl Chloride
| Entry | Base | Solvent | Temperature (°C) | k_N (M⁻¹s⁻¹) (Hypothetical) | k_O (M⁻¹s⁻¹) (Hypothetical) | N/O Ratio |
| 1 | NaH | THF | 25 | 1.2 x 10⁻³ | 3.5 x 10⁻⁴ | 3.4 |
| 2 | K₂CO₃ | DMF | 25 | 8.5 x 10⁻⁴ | 1.5 x 10⁻³ | 0.6 |
| 3 | Cs₂CO₃ | Acetonitrile | 25 | 2.1 x 10⁻³ | 5.0 x 10⁻⁴ | 4.2 |
| 4 | NaH | Dioxane | 50 | 5.8 x 10⁻³ | 1.2 x 10⁻³ | 4.8 |
This table presents hypothetical data to illustrate the expected trends in a kinetic study.
Isotope Labeling Experiments for Reaction Mechanism Determination
Isotope labeling is a powerful tool for elucidating reaction mechanisms by tracing the path of atoms throughout a chemical transformation. In the context of the synthesis of this compound, isotopic labeling could be employed to confirm the nucleophilic substitution pathway and to investigate the possibility of any rearrangement processes.
For example, using ethoxymethyl chloride labeled with ¹³C at the methylene (B1212753) carbon (Cl-¹³CH₂-O-Et) would result in this compound with the ¹³C label on the N-methylene carbon. Analysis of the product by ¹³C NMR spectroscopy would confirm that the ethoxymethyl group has been transferred intact.
Furthermore, ¹⁵N-labeling of the quinolin-2(1H)-one nitrogen atom would provide a definitive method to distinguish between N- and O-alkylation. nih.gov The ¹⁵N NMR chemical shift of the resulting ¹⁵N-labeled this compound would be significantly different from that of the starting material and any O-alkylated byproduct. This technique is particularly valuable for unambiguously determining the site of alkylation. nih.govnih.gov
Transition State Analysis in Key Synthetic Steps
Computational chemistry provides a means to investigate the transition states of chemical reactions, offering insights into reaction barriers and regioselectivity. For the N-alkylation of quinolin-2(1H)-one, transition state analysis can help to explain the preference for N- or O-alkylation under different conditions.
Theoretical calculations would likely model the Sₙ2 reaction between the quinolin-2-one anion and ethoxymethyl chloride. Two competing transition states would be examined: one leading to N-alkylation and the other to O-alkylation. The relative energies of these transition states would determine the kinetic product ratio.
Studies on related systems, such as the alkylation of 2-pyridone, have shown that the transition state for N-alkylation is generally lower in energy, leading to the thermodynamically more stable N-alkylated product. organic-chemistry.org However, the O-alkylated product can sometimes be formed faster under certain conditions (kinetic control). The calculations would likely show that the transition state for N-alkylation involves a more delocalized charge distribution, which is favored in less polar solvents. Conversely, the more localized charge in the transition state for O-alkylation would be better stabilized by polar solvents and counterions that can coordinate tightly with the oxygen atom.
Reactivity Profiles of the Ethoxymethyl Moiety in this compound
The ethoxymethyl group in this compound is an N,O-acetal, which imparts specific reactivity to the molecule, particularly in hydrolysis and transetherification reactions.
Hydrolysis Pathways and Stability under Acidic/Basic Conditions
The ethoxymethyl group can be cleaved under both acidic and basic conditions, although the mechanisms differ significantly.
Under acidic conditions , the hydrolysis is typically initiated by protonation of the ether oxygen atom. This is followed by the departure of ethanol (B145695) to form a resonance-stabilized N-acyliminium ion intermediate. Subsequent attack of water on the iminium carbon leads to the formation of a hemiaminal, which then decomposes to yield quinolin-2(1H)-one and formaldehyde (B43269). The reaction is generally facile under mild acidic conditions. Studies on the hydrolysis of N-acyloxymethylazetidin-2-ones, which possess a similar N-CH₂-O linkage, support the formation of an exocyclic iminium ion as a key intermediate. nih.gov
Under basic conditions , the hydrolysis is generally much slower. The reaction proceeds via a nucleophilic attack of a hydroxide (B78521) ion on the methylene carbon of the ethoxymethyl group in an Sₙ2-type displacement. This pathway is less favorable due to the poor leaving group nature of the quinolin-2-one anion. The stability of the amide bond within the quinolinone ring is generally high under basic conditions. nih.gov
Table 2: Predicted Relative Stability of this compound under Different pH Conditions
| Condition | pH Range | Proposed Mechanism | Relative Rate of Decomposition | Products |
| Strongly Acidic | < 2 | A-1 type, N-acyliminium ion intermediate | Fast | Quinolin-2(1H)-one, Ethanol, Formaldehyde |
| Mildly Acidic | 3 - 6 | A-1 type, N-acyliminium ion intermediate | Moderate | Quinolin-2(1H)-one, Ethanol, Formaldehyde |
| Neutral | ~7 | Very Slow | Very Slow | No significant decomposition |
| Mildly Basic | 8 - 11 | Sₙ2 displacement | Slow | Quinolin-2(1H)-one, Ethanol, Formaldehyde |
| Strongly Basic | > 12 | Sₙ2 displacement / Amide hydrolysis | Moderate to Fast | Quinolin-2(1H)-one, Ethanol, Formaldehyde (and potential ring-opened products) |
Transetherification Reactions and Mechanism
Transetherification involves the exchange of the alkoxy group of an ether. In the case of this compound, the ethoxy group can be exchanged for another alkoxy group in the presence of an alcohol and a suitable catalyst, typically an acid.
The mechanism of acid-catalyzed transetherification is analogous to that of acidic hydrolysis. The reaction is initiated by protonation of the ether oxygen, followed by the departure of ethanol to form the N-acyliminium ion intermediate. This reactive intermediate is then trapped by the new alcohol (R'-OH) to form the new N-alkoxymethyl derivative and regenerate the acid catalyst. The equilibrium of this reaction can be shifted by using a large excess of the new alcohol or by removing the ethanol as it is formed.
Nucleophilic Attack at the Methylene Carbon
The ethoxymethyl group attached to the nitrogen atom of the quinolin-2(1H)-one core introduces a unique reactive site: the methylene (-CH2-) carbon. This carbon is positioned between two electronegative atoms, nitrogen and oxygen, rendering it electrophilic and susceptible to nucleophilic attack.
The reaction is initiated by the attack of a nucleophile on the methylene carbon. This process can be facilitated by the presence of a Lewis acid, which coordinates to the ether oxygen, making the ethoxy group a better leaving group. The departure of the ethoxy group results in the formation of a highly reactive N-acyliminium ion intermediate. This intermediate can then be trapped by various nucleophiles. While specific studies on this compound are not prevalent, the reactivity of similar N-alkoxymethyl-substituted amides and lactams is well-documented. For instance, related compounds like 4-aminomethyleneoxazol-5(4H)-ones have been shown to undergo nucleophilic attack at the methylene carbon on the side chain. rsc.org The general principle involves the reaction of active methylene compounds with electrophilic centers, a fundamental process in organic synthesis. rsc.org
This reactivity pattern allows for the introduction of a wide range of functional groups at the N-1 position of the quinolinone ring, effectively cleaving the N-CH2 bond and replacing the ethoxymethyl group.
Reactivity Profiles of the Quinolin-2(1H)-one Core in this compound
The quinolin-2(1H)-one scaffold is a bicyclic heteroaromatic system that exhibits a rich and varied reactivity profile, influenced by the interplay of its constituent benzene (B151609) and pyridinone rings.
Electrophilic Aromatic Substitution on the Quinoline (B57606) Ring
The quinolin-2(1H)-one nucleus generally undergoes electrophilic aromatic substitution (SEAr) on the electron-rich benzene ring rather than the electron-deficient pyridinone ring. quimicaorganica.org The lactam functionality (the -NH-C=O group within the ring) acts as an activating group and directs incoming electrophiles primarily to positions 5 and 8. quimicaorganica.org The electron-donating nature of the amide nitrogen increases the electron density of the carbocyclic ring, facilitating the attack by electrophiles.
The regioselectivity is governed by the stability of the resulting Wheland intermediate (the cationic intermediate). Attack at positions 5 and 8 leads to intermediates where the positive charge can be delocalized over the benzene ring without disrupting the aromaticity of the pyridinone ring, which is energetically more favorable. quimicaorganica.org Common electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions are expected to follow this pattern. The specific conditions and the nature of the electrophile can influence the ratio of 5- and 8-substituted products. For instance, the synthesis of halogen-containing quinolines is of significant interest as the halogen atom can be a site for further chemical modification. nih.gov
Table 1: Expected Regioselectivity in Electrophilic Aromatic Substitution of Quinolin-2(1H)-one Derivatives
| Reaction | Reagents | Major Product Positions | Reference |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 5-Nitro and 8-Nitro | quimicaorganica.org |
| Bromination | Br₂/FeBr₃ | 5-Bromo and 8-Bromo | quimicaorganica.orgnih.gov |
Nucleophilic Addition to the Lactam Carbonyl
The carbonyl group at the C-2 position of the quinolin-2(1H)-one ring is part of a lactam (a cyclic amide) system. While amides are generally less reactive towards nucleophiles than ketones or aldehydes due to the delocalization of the nitrogen lone pair into the carbonyl group, they can still undergo nucleophilic addition, particularly with strong nucleophiles. nih.gov
Reactions with powerful nucleophiles such as organolithium or Grignard reagents can lead to the addition to the lactam carbonyl. This forms a tetrahedral intermediate. nih.gov The stability and subsequent fate of this intermediate depend on the reaction conditions and the structure of the lactam. In some cases, especially with strained or geometrically distorted lactams, these tetrahedral intermediates can be surprisingly stable. nih.gov For typical unstrained lactams like quinolin-2(1H)-one, the intermediate would likely undergo subsequent reactions, such as elimination to regenerate the carbonyl or, under harsh conditions with excess nucleophile, ring-opening. Nucleophilic attack at position 4 is also a known reaction pathway for certain quinoline derivatives, especially when a good leaving group is present at that position. mdpi.comresearchgate.netquimicaorganica.org
Hydrogenation and Dehydrogenation Mechanisms
The quinoline ring system can undergo hydrogenation, typically involving the reduction of the heterocyclic (pyridinone) portion of the molecule to yield a 1,2,3,4-tetrahydroquinoline (B108954) derivative. pku.edu.cn This transformation is of significant interest as tetrahydroquinolines are important structural motifs in many biologically active compounds. pku.edu.cn
Hydrogenation: The hydrogenation is typically carried out using molecular hydrogen (H₂) in the presence of a transition metal catalyst. A variety of catalysts have been shown to be effective, including those based on iridium, ruthenium, and palladium. nih.govpku.edu.cn The mechanism generally involves the activation of H₂ by the metal center. nih.gov The substrate, this compound, coordinates to the metal catalyst, followed by the stepwise transfer of hydride species to the C=C and C=N (or its enamine equivalent) bonds of the pyridinone ring. researchgate.net The use of chiral catalysts can achieve asymmetric hydrogenation, leading to optically active tetrahydroquinoline products with high enantioselectivity. pku.edu.cn
Dehydrogenation: The reverse reaction, dehydrogenation of a 1,2,3,4-tetrahydroquinolin-2(1H)-one to restore the aromatic quinolin-2(1H)-one system, is also a crucial transformation. researchgate.netnih.gov This process is often performed at higher temperatures and can be catalyzed by metals like palladium on carbon (Pd/C). researchgate.net Acceptorless dehydrogenation pathways, where the reaction proceeds without an external hydrogen acceptor, are particularly efficient and sustainable. nih.gov These reactions are important in the context of liquid organic hydrogen carriers (LOHCs), where N-heterocycles like quinoline derivatives are used for hydrogen storage. researchgate.net
Table 2: Catalytic Systems for Hydrogenation of Quinolines
| Catalyst System | Substrate Type | Key Features | Reference |
|---|---|---|---|
| [Ir(COD)Cl]₂/MeO-BIPHEP/I₂ | Quinolines | High enantioselectivity (up to 96% ee) | pku.edu.cn |
| [Ru(p-cymene)Cl₂]₂/I₂ | Quinolines | High reactivity, S/C ratio up to 20,000/1 | |
| Ru/OMNC-700 | Quinolines | High activity under mild conditions (40°C, 1 MPa H₂) | researchgate.net |
Reaction Kinetics and Thermodynamics for Transformations of this compound
Understanding the kinetics and thermodynamics of reactions involving this compound is essential for optimizing reaction conditions and predicting product distributions. While specific data for this exact compound is scarce, studies on the parent quinoline system provide valuable insights.
Reaction Kinetics: The kinetics of quinoline hydrogenation have been investigated. For example, the hydrogenation of quinoline catalyzed by certain palladium-based catalysts was found to follow pseudo-first-order kinetics. researchgate.net The apparent activation energy (Ea) for this process was determined to be as low as 41.1 kJ/mol, indicating a relatively low energy barrier for the reaction. researchgate.net For a ruthenium-based catalyst, the activation energy was even lower at 31.37 kJ/mol. researchgate.net The reaction rate is dependent on several factors, including catalyst concentration, hydrogen pressure, temperature, and the solvent used. pku.edu.cn
Thermodynamics: The hydrogenation of quinoline to 1,2,3,4-tetrahydroquinoline is an exothermic process. The enthalpy of hydrogenation/dehydrogenation is a key thermodynamic parameter, particularly in the context of hydrogen storage applications. researchgate.net For N-heterocycles like quinoline derivatives, this enthalpy is generally lower than that for corresponding carbocyclic aromatic compounds, which is advantageous for the energy efficiency of hydrogen release in LOHC systems. researchgate.net Calorimetric studies on related quinoline derivatives can be used to estimate the thermodynamic parameters for the transformations of this compound. researchgate.net
Table 3: Illustrative Kinetic and Thermodynamic Data for Quinoline Transformations
| Transformation | Catalyst System | Kinetic/Thermodynamic Parameter | Value | Reference |
|---|---|---|---|---|
| Quinoline Hydrogenation | [email protected] | Apparent Activation Energy (Ea) | 41.1 kJ/mol | researchgate.net |
| Quinoline Hydrogenation | Ru/OMNC-700 | Apparent Activation Energy (Ea) | 31.37 kJ/mol | researchgate.net |
Advanced Spectroscopic Characterization and Structural Elucidation Methodologies for 1 Ethoxymethyl Quinolin 2 1h One
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy provides detailed information about the molecular structure, connectivity, and conformation of 1-(ethoxymethyl)quinolin-2(1H)-one. While complete, experimentally verified spectral data for this specific molecule is not extensively published, its structure can be confidently assigned by combining one-dimensional (¹H and ¹³C) NMR with various two-dimensional techniques.
The fundamental structure consists of a quinolin-2-one core and an N-substituted ethoxymethyl group. The numbering for the quinolinone ring follows standard conventions, and the ethoxymethyl group protons and carbons are labeled alphabetically from the point of attachment.
Predicted ¹H and ¹³C NMR Chemical Shifts:
Based on data from quinolin-2-one and related N-substituted derivatives, the chemical shifts for this compound can be predicted. The electron-withdrawing nature of the lactam carbonyl (C-2) and the influence of the ethoxymethyl group on the nitrogen atom are key factors determining the spectral features.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Quinolinone Ring | ||
| 3 | ~6.6 | ~122 |
| 4 | ~7.8 | ~140 |
| 5 | ~7.7 | ~128 |
| 6 | ~7.3 | ~123 |
| 7 | ~7.6 | ~131 |
| 8 | ~7.4 | ~116 |
| 4a | - | ~120 |
| 8a | - | ~139 |
| 2 (C=O) | - | ~162 |
| Ethoxymethyl Group | ||
| a (N-CH₂-O) | ~5.6 | ~75 |
| b (O-CH₂) | ~3.6 | ~65 |
| c (CH₃) | ~1.2 | ~15 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR experiments are crucial for assigning the predicted signals and confirming the covalent structure of the molecule.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For the quinolinone ring, COSY would show correlations between adjacent aromatic protons: H-3 with H-4, H-5 with H-6, H-6 with H-7, and H-7 with H-8. Within the ethoxymethyl group, a clear correlation would be observed between the methylene (B1212753) protons (H-b) and the methyl protons (H-c).
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to. This technique would definitively link the proton signals to their corresponding carbon signals as listed in the table above. For example, the proton signal at ~5.6 ppm would correlate with the carbon signal at ~75 ppm, confirming the N-CH₂-O (a) assignment.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital as it shows longer-range correlations (typically 2-3 bonds) between protons and carbons, allowing the connection of different structural fragments. For this compound, the key HMBC correlations would be from the N-CH₂ (a) protons to the C-2 and C-8a carbons of the quinolinone ring, unequivocally proving the N-substitution.
| Proton(s) | Expected Key HMBC Correlations (Carbon) |
| H-a (N-CH₂) | C-2, C-8a, C-b |
| H-b (O-CH₂) | C-a, C-c |
| H-c (CH₃) | C-b |
| H-4 | C-2, C-5, C-4a |
| H-8 | C-8a, C-7, C-6 |
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space interactions between protons that are close to each other (< 5 Å), providing insights into the molecule's three-dimensional structure and preferred conformation. nanalysis.comyoutube.com While specific experimental data is unavailable, a NOESY spectrum would be expected to show a correlation between the N-CH₂ protons (H-a) and the H-8 proton of the quinolinone ring. The presence and intensity of this cross-peak would help determine the preferred rotational conformation around the N1-Ca bond.
Solid-State NMR for Polymorphic Forms of this compound
No specific solid-state NMR (ssNMR) studies for this compound have been reported in the literature. However, ssNMR is a powerful, non-destructive technique for characterizing the solid forms of pharmaceutical compounds, including identifying and distinguishing different polymorphs. nih.govrsc.orgnih.gov
Polymorphism, the ability of a compound to exist in multiple crystalline forms, can arise from different packing arrangements or variations in molecular conformation in the solid state. nih.gov These different forms can exhibit distinct physical properties. In ssNMR, the chemical shifts of carbon (¹³C) and nitrogen (¹⁵N) nuclei are highly sensitive to the local electronic environment. nih.gov Therefore, different polymorphic forms of this compound would be expected to produce distinct ¹³C and ¹⁵N ssNMR spectra, as the intermolecular interactions and molecular conformation in each crystal lattice would be unique. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would be employed to obtain high-resolution spectra of the solid material.
Dynamic NMR Studies for Conformational Analysis
Specific dynamic NMR (DNMR) studies for this compound are not publicly available. However, the structure contains bonds that could exhibit restricted rotation on the NMR timescale, making it a candidate for such analysis. The C2-N1 bond is an amide (lactam) bond, which possesses significant double-bond character due to resonance, leading to a substantial rotational barrier. acs.orgnih.govazom.com
Furthermore, rotation around the N1-C(a) and C(a)-O(b) single bonds of the ethoxymethyl group could also be hindered. Variable-temperature (VT) NMR experiments could be used to study these dynamic processes. If the rate of rotation around a bond is slow enough at lower temperatures, distinct signals may be observed for atoms that become non-equivalent. As the temperature is increased, the rate of rotation increases, causing these separate signals to broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged signal. By analyzing the changes in the NMR lineshape over a range of temperatures, the energy barrier (activation free energy, ΔG‡) for the rotational process can be calculated, providing valuable insight into the molecule's conformational flexibility. nih.govosti.gov
Mass Spectrometry Techniques
Mass spectrometry is essential for determining the molecular weight and elemental composition of a compound and for elucidating its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. For this compound, the molecular formula is C₁₂H₁₃NO₂. nih.govguidechem.comnist.govsigmaaldrich.com The exact mass can be calculated for various common adducts observed in electrospray ionization (ESI).
| Ion | Formula | Calculated Exact Mass (Da) |
| [M+H]⁺ | [C₁₂H₁₄NO₂]⁺ | 204.10190 |
| [M+Na]⁺ | [C₁₂H₁₃NO₂Na]⁺ | 226.08384 |
| [M+K]⁺ | [C₁₂H₁₃NO₂K]⁺ | 242.05778 |
The measured mass from an HRMS instrument, typically a Time-of-Flight (TOF) or Orbitrap analyzer, would be expected to match these calculated values to within a very small tolerance (e.g., ±5 ppm), confirming the elemental composition. rsc.org
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion (e.g., the [M+H]⁺ ion) and its subsequent fragmentation through collision-induced dissociation (CID) to produce a spectrum of product ions. While experimental MS/MS data for this compound is not available, a plausible fragmentation pathway can be proposed based on the known behavior of ethers, amides, and heterocyclic systems. libretexts.orgwikipedia.orgarkat-usa.org
The primary fragmentation would likely involve the labile ethoxymethyl group. Key fragmentation steps could include:
Loss of an ethoxy radical (•OCH₂CH₃) followed by H-rearrangement to yield an ion at m/z 158.
Cleavage of the N-CH₂ bond to lose the entire ethoxymethyl group, potentially forming a radical cation of quinolin-2-one at m/z 145.
Alpha-cleavage within the ethoxymethyl group, such as the loss of formaldehyde (B43269) (CH₂O) from the [M+H]⁺ ion to give a fragment at m/z 174.
Subsequent fragmentation of the quinolinone ring itself, typically involving the loss of carbon monoxide (CO), would lead to further product ions.
Proposed Key Fragment Ions in MS/MS:
| Proposed Fragment Ion (m/z) | Formula | Lost Neutral Fragment |
| 174.08625 | [C₁₁H₁₂NO]⁺ | CH₂O |
| 158.09135 | [C₁₀H₁₂NO]⁺ | C₂H₂O |
| 146.06003 | [C₉H₈NO]⁺ | C₃H₆O |
| 118.06478 | [C₈H₈N]⁺ | C₃H₆O, CO |
This detailed analysis provides a structural fingerprint that is highly specific to the compound.
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Isomeric Differentiation
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) has emerged as a powerful analytical technique for the separation and characterization of complex mixtures, offering an additional dimension of separation based on the size, shape, and charge of an ion. researchgate.netchromatographytoday.comchemrxiv.org This technique is particularly valuable for differentiating between isomeric compounds, which have the same mass-to-charge ratio (m/z) and can be indistinguishable by mass spectrometry alone. mdpi.com
In the context of this compound, IMS-MS can be instrumental in distinguishing it from its structural isomers. For instance, positional isomers where the ethoxymethyl group is attached to a different position on the quinolinone ring, or isomers with different arrangements of the ethoxy group, would exhibit distinct mobilities in the gas phase. The ions of these isomers, while having identical masses, would traverse a drift tube filled with a buffer gas at different rates depending on their rotationally averaged collision cross-section (CCS). chemrxiv.org More compact isomers experience fewer collisions with the buffer gas and thus travel faster, resulting in shorter drift times compared to more extended or bulky isomers.
Studies on similar quinolinone derivatives have demonstrated the utility of MS techniques in differentiating isomers based on their fragmentation patterns. nih.gov For example, the position of a substituent can influence the stability of the molecular ion and lead to characteristic fragment ions. nih.gov IMS-MS enhances this differentiation by physically separating the isomeric ions before they are subjected to fragmentation (tandem MS), providing cleaner and more definitive mass spectra for each isomer. researchgate.net This combination allows for the unambiguous identification of isomers that might otherwise co-elute in chromatographic separations. mdpi.com The coupling of IMS with MS provides improved peak capacity and the ability to resolve isomeric compounds based on structural differences. nih.gov
Different types of ion mobility spectrometers, such as drift-time ion mobility spectrometry (DTIMS), traveling-wave ion mobility spectrometry (TWIMS), and trapped ion mobility spectrometry (TIMS), offer various advantages in terms of resolution, sensitivity, and the ability to measure CCS values directly or indirectly. researchgate.netnih.gov The application of these techniques would be crucial for the quality control and in-depth structural analysis of this compound, ensuring the identification and separation of any potential isomeric impurities.
Vibrational Spectroscopy (FT-IR, Raman)
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint by probing the vibrational modes of a molecule's covalent bonds. americanpharmaceuticalreview.comyoutube.com These techniques are essential for the structural elucidation of compounds like this compound.
Characteristic Absorption Bands of the Quinolin-2(1H)-one System
The quinolin-2(1H)-one core of the molecule exhibits several characteristic absorption bands that are readily identifiable in its FT-IR and Raman spectra. The analysis of these bands can confirm the presence of the quinolinone moiety. Studies on various quinoline (B57606) and quinolone derivatives provide a basis for assigning these characteristic vibrations. researchgate.netnih.govmdpi.com
A key feature is the carbonyl (C=O) stretching vibration of the lactam ring, which typically appears in a distinct region of the spectrum. For related quinolinedione derivatives, C=O stretching vibrations are observed in the range of 1700–1650 cm⁻¹. mdpi.com Aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region. scialert.net The carbon-carbon stretching vibrations within the quinoline ring system generally occur between 1625 and 1430 cm⁻¹. scialert.net
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Source |
| Carbonyl (C=O) Stretch | 1700 - 1650 | mdpi.com |
| Aromatic C=C Stretch | 1625 - 1430 | scialert.net |
| Aromatic C-H Stretch | 3100 - 3000 | scialert.net |
| Aromatic C-H In-plane Bend | 1300 - 1000 | scialert.net |
This table presents interactive data. Users can sort and filter the information as needed.
Vibrational Modes of the Ethoxymethyl Group
The ethoxymethyl substituent [N-CH₂-O-CH₂-CH₃] introduces additional vibrational modes that can be identified in the spectrum of this compound. These include stretching and bending vibrations of the methyl (CH₃) and methylene (CH₂) groups, as well as the C-O-C ether linkage.
The aliphatic C-H stretching vibrations of the ethyl group are typically observed in the 3000-2850 cm⁻¹ range. nih.gov The asymmetric and symmetric stretching of the C-O-C bond in the ethoxymethyl group is expected to produce strong bands in the 1260-1000 cm⁻¹ region. Bending vibrations for the CH₂ and CH₃ groups (scissoring, wagging, twisting, and rocking) appear at lower wavenumbers, typically in the 1470-1370 cm⁻¹ range.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Source |
| Aliphatic C-H Stretch (CH₂, CH₃) | 3000 - 2850 | nih.gov |
| C-O-C Asymmetric Stretch | 1260 - 1000 | General IR tables |
| CH₂/CH₃ Bending | 1470 - 1370 | General IR tables |
| N-C Stretch | 1250 - 1020 | General IR tables |
This table presents interactive data. Users can sort and filter the information as needed.
Computational Vibrational Spectroscopy for Band Assignment
Due to the complexity of the vibrational spectrum of a molecule like this compound, definitive assignment of all observed bands can be challenging. Computational vibrational spectroscopy, typically using Density Functional Theory (DFT), is a powerful tool to aid in this process. arxiv.orgarxiv.org
By creating a theoretical model of the molecule, the vibrational frequencies and their corresponding intensities for both IR and Raman spectra can be calculated. nih.gov These calculated spectra can then be compared with the experimental data. The Potential Energy Distribution (PED) analysis, often performed in conjunction with DFT calculations, allows for the quantitative assignment of each vibrational mode to specific internal coordinates (stretching, bending, etc.) of the molecule. nih.govmdpi.com This approach has been successfully applied to numerous quinoline derivatives, enabling unambiguous characterization of their vibrational spectra. researchgate.net
X-ray Crystallography of this compound and its Co-crystals
Single-Crystal X-ray Diffraction for Absolute Configuration Determination
Single-crystal X-ray diffraction is the most definitive method for elucidating the absolute molecular structure and stereochemistry of a compound. nih.gov If a suitable single crystal of this compound can be grown, this technique would allow for the precise determination of its molecular geometry, including the planarity of the quinolinone ring system and the conformation of the flexible ethoxymethyl side chain.
The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This pattern is directly related to the arrangement of atoms within the crystal lattice. The data obtained can be used to construct an electron density map, from which the positions of the individual atoms can be determined with high precision. rsc.org
While a search of available literature did not yield specific single-crystal X-ray diffraction data for this compound, this technique remains the ultimate tool for its structural verification. In cases where a compound is difficult to crystallize on its own, the formation of co-crystals with a suitable co-former can be a valuable strategy. nih.gov Co-crystals are crystalline structures containing two or more different molecules in the same crystal lattice. This approach could potentially yield crystals of this compound that are of sufficient quality for single-crystal X-ray diffraction analysis. nih.gov
Powder X-ray Diffraction for Crystalline Phases
Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique fundamental for the characterization of crystalline solids. It provides a unique fingerprint of the crystalline phase or phases present in a bulk sample of this compound. The technique involves irradiating a powdered sample of the compound with a monochromatic X-ray beam and measuring the intensity of the scattered radiation as a function of the scattering angle (2θ). The resulting diffraction pattern is characteristic of the specific crystalline lattice of the compound.
The analysis of the PXRD pattern can confirm the crystalline nature of a synthesized batch of this compound, as opposed to it being amorphous. Furthermore, it is a powerful tool for identifying different polymorphic forms of the compound. Polymorphs are different crystalline arrangements of the same chemical entity, which can exhibit distinct physical properties. Each polymorph will produce a unique PXRD pattern.
In a hypothetical analysis, a sample of this compound would be analyzed using a diffractometer with copper Kα radiation (λ = 1.5406 Å). govinfo.gov The resulting data would be presented as a table of 2θ values versus relative intensities of the diffraction peaks.
Illustrative Powder X-ray Diffraction Data for this compound
| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |
| 8.5 | 10.40 | 65 |
| 12.2 | 7.25 | 100 |
| 15.8 | 5.60 | 45 |
| 17.1 | 5.18 | 80 |
| 20.5 | 4.33 | 30 |
| 24.6 | 3.62 | 95 |
| 26.9 | 3.31 | 50 |
| 28.3 | 3.15 | 70 |
This data is illustrative and intended to represent a potential PXRD pattern for a crystalline form of this compound.
The peak positions (2θ) are determined by the size and shape of the unit cell, while the peak intensities are influenced by the arrangement of atoms within the unit cell. This data can be used for quality control to ensure batch-to-batch consistency of the crystalline form and to detect the presence of any impurities or other polymorphic forms.
Chiroptical Spectroscopy for Enantiopure Forms
Chiroptical spectroscopy encompasses a group of techniques that probe the interaction of chiral molecules with polarized light. wikipedia.org These methods are indispensable for the characterization of enantiopure forms of chiral compounds. While this compound itself is not chiral, derivatives possessing stereogenic centers would be amenable to these analyses. For the purpose of this article, we will consider a hypothetical chiral derivative of this compound to illustrate the application of these techniques.
Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. wikipedia.org An achiral molecule will not exhibit a CD spectrum. For a chiral derivative of this compound, the CD spectrum would provide information about its absolute configuration and conformation in solution.
The CD spectrum is typically plotted as the difference in absorbance (ΔA) or as molar ellipticity ([θ]) versus wavelength. The sign and magnitude of the CD bands, known as Cotton effects, are characteristic of the stereochemistry of the molecule. libretexts.org For instance, a positive Cotton effect corresponds to a peak in the CD spectrum, while a negative Cotton effect is represented by a trough.
Illustrative Circular Dichroism Data for a Chiral Derivative of this compound
| Wavelength (nm) | Molar Ellipticity ([θ]) (deg·cm²·dmol⁻¹) |
| 350 | +500 |
| 320 | +8000 (Peak) |
| 290 | -6000 (Trough) |
| 260 | +2000 |
| 240 | -1500 |
| 220 | +5000 (Peak) |
This data is illustrative and represents a potential CD spectrum for a hypothetical enantiopure derivative of this compound.
The interpretation of the CD spectrum often involves comparison with spectra of related compounds with known absolute configurations or with theoretical calculations. nih.gov This technique is particularly sensitive to the spatial arrangement of chromophores within the molecule.
Optical Rotatory Dispersion (ORD) is the measurement of the change in the angle of optical rotation of a chiral substance as a function of the wavelength of light. wikipedia.orgslideshare.net Similar to CD, ORD is a powerful tool for the structural elucidation of chiral molecules. The resulting ORD curve provides information that can be used to determine the absolute configuration of a chiral center.
An ORD curve of a chiral derivative of this compound would show the specific rotation [α] plotted against the wavelength. The curve will exhibit a characteristic shape, particularly in the region of an absorption band, which is known as a Cotton effect. libretexts.org A positive Cotton effect is characterized by a peak at a longer wavelength followed by a trough at a shorter wavelength, while a negative Cotton effect shows the opposite behavior.
Illustrative Optical Rotatory Dispersion Data for a Chiral Derivative of this compound
| Wavelength (nm) | Specific Rotation [α] (degrees) |
| 600 | +50 |
| 500 | +90 |
| 400 | +200 |
| 350 | +1500 (Peak) |
| 310 | -1200 (Trough) |
| 280 | -400 |
| 250 | -100 |
This data is illustrative and represents a potential ORD curve for a hypothetical enantiopure derivative of this compound.
The wavelength at which the ORD curve crosses the zero-rotation axis within the Cotton effect region corresponds to the wavelength of the maximum absorption in the UV-Vis spectrum of the chromophore. Both CD and ORD are complementary techniques that provide valuable insights into the stereochemical features of chiral quinolinone derivatives.
Computational Chemistry and Theoretical Studies of 1 Ethoxymethyl Quinolin 2 1h One
Electronic Structure Calculations
The electronic structure of a molecule is fundamental to understanding its stability, reactivity, and spectroscopic properties. Through various computational methods, a detailed picture of the electron distribution and orbital interactions within 1-(ethoxymethyl)quinolin-2(1H)-one can be constructed.
Density Functional Theory (DFT) for Molecular Geometry and Electronic Properties
Density Functional Theory (DFT) has emerged as a robust and widely used computational method for predicting the molecular geometry and electronic properties of organic molecules with a favorable balance between accuracy and computational cost. DFT calculations are instrumental in determining the optimized three-dimensional arrangement of atoms, bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule.
For quinolinone derivatives, DFT methods, often paired with a suitable basis set such as 6-311++G(d,p), are employed to obtain a precise model of the molecular structure. The calculated geometric parameters for the quinolinone core are expected to be in good agreement with experimental data from techniques like X-ray crystallography for similar compounds.
Table 1: Representative Calculated Geometric and Electronic Properties of this compound using DFT
| Parameter | Value |
| Bond Lengths (Å) | |
| C2=O11 | 1.225 |
| N1-C2 | 1.380 |
| N1-C9 | 1.450 |
| C9-O10 | 1.420 |
| O10-C11 | 1.430 |
| C11-C12 | 1.530 |
| **Bond Angles (°) ** | |
| N1-C2-C3 | 120.5 |
| C2-N1-C9 | 118.0 |
| N1-C9-O10 | 110.0 |
| C9-O10-C11 | 112.0 |
| Electronic Properties | |
| Dipole Moment (Debye) | 3.5 |
| Mulliken Atomic Charges | |
| O(carbonyl) | -0.65 |
| N1 | -0.40 |
| O(ether) | -0.55 |
Note: The values presented in this table are representative and based on DFT calculations performed on analogous quinolinone structures. Actual values for this compound would require specific calculations.
Ab Initio Methods for High-Level Quantum Chemical Calculations
Ab initio quantum chemistry methods are based on first principles, solving the electronic Schrödinger equation without the use of empirical parameters. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer a higher level of theoretical accuracy compared to DFT, albeit at a significantly greater computational expense.
For a molecule like this compound, ab initio calculations can be employed to refine the energies and properties obtained from DFT. They are particularly valuable for benchmarking DFT results and for studying systems where electron correlation effects are critical. High-level ab initio calculations can provide very accurate predictions of ionization potentials, electron affinities, and excited state energies, which are essential for a comprehensive understanding of the molecule's electronic behavior.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.orgyoutube.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic transport properties. scielo.br
A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. scielo.br Conversely, a small HOMO-LUMO gap indicates a molecule that is more prone to chemical reactions. The distribution of the HOMO and LUMO across the this compound molecule reveals the most probable sites for electrophilic and nucleophilic attack, respectively. Computational studies on similar quinolinone systems have shown that the HOMO is typically localized over the quinolinone ring, while the LUMO is distributed over the fused ring system. scielo.br
Table 2: Representative Frontier Molecular Orbital Properties of this compound
| Parameter | Energy (eV) |
| HOMO | -6.50 |
| LUMO | -1.80 |
| HOMO-LUMO Gap (ΔE) | 4.70 |
Note: These values are representative and derived from computational studies on structurally related quinolinone compounds. Specific FMO energies for this compound would necessitate dedicated quantum chemical calculations.
Conformational Analysis and Potential Energy Surfaces
The flexibility of the ethoxymethyl group attached to the nitrogen atom of the quinolinone ring allows for the existence of multiple conformations. Understanding the conformational preferences and the energy barriers between them is crucial for predicting the molecule's shape and its interactions with biological targets.
Global Minimum Conformation Search
A thorough conformational analysis aims to identify all possible spatial arrangements of the atoms and to determine the one with the lowest energy, known as the global minimum conformation. This is typically achieved by systematically rotating the rotatable bonds in the molecule and calculating the energy of each resulting conformer.
For this compound, the key rotatable bonds are the N1-C9, C9-O10, and O10-C11 bonds of the ethoxymethyl side chain. Computational methods can be used to scan the potential energy surface by varying the dihedral angles associated with these bonds. The resulting energy profile helps in identifying the low-energy conformers. The global minimum conformation is the most stable and, therefore, the most populated conformation at equilibrium. It is anticipated that the global minimum for this compound would feature a staggered arrangement of the ethoxy group to minimize steric hindrance.
Rotational Barriers of the Ethoxymethyl Group
The rotation around the single bonds of the ethoxymethyl group is not free but is hindered by energy barriers. These rotational barriers can be calculated by performing a series of constrained geometry optimizations where a specific dihedral angle is fixed at various values, and the energy of the molecule is calculated for each step.
Table 3: Representative Calculated Rotational Energy Barriers for the Ethoxymethyl Group of this compound
| Dihedral Angle (Bond) | Rotational Barrier (kcal/mol) |
| C2-N1-C9-O10 | 5 - 7 |
| N1-C9-O10-C11 | 3 - 5 |
| C9-O10-C11-C12 | 2 - 4 |
Note: The values in this table are representative estimates based on computational studies of similar acyclic ether systems. The actual rotational barriers would need to be determined through specific calculations for this compound.
Spectroscopic Property Prediction and Validation
Computational chemistry is an invaluable tool for predicting and interpreting spectroscopic data. By simulating spectra, researchers can assign experimental signals to specific molecular features and gain a deeper understanding of the molecule's electronic and vibrational properties.
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for structure elucidation. Computational methods, particularly those based on Density Functional Theory (DFT) like the Gauge-Independent Atomic Orbital (GIAO) method, can accurately predict the ¹H and ¹³C NMR chemical shifts of organic molecules.
The process involves first optimizing the geometry of the most stable conformer(s) of this compound. Subsequently, the magnetic shielding tensors for each nucleus are calculated. These shielding values are then converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS). The predicted chemical shifts can then be correlated with experimental data to confirm the structure and assign specific resonances. For instance, the protons of the ethoxymethyl group would have characteristic predicted shifts, with the O-CH₂-CH₃ protons being the most shielded and the N-CH₂-O protons being deshielded due to the influence of the adjacent nitrogen and oxygen atoms.
Table 1: Predicted vs. Experimental ¹H NMR Chemical Shifts for a Representative Quinolinone Derivative
| Proton | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
|---|---|---|
| H-3 | 6.75 | 6.71 |
| H-4 | 7.80 | 7.76 |
| H-5 | 7.65 | 7.62 |
| H-6 | 7.30 | 7.28 |
| H-7 | 7.55 | 7.51 |
| H-8 | 7.95 | 7.91 |
Note: Data is for 1-methylquinolin-2(1H)-one as a representative example due to the lack of specific published data for this compound.
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Computational frequency calculations, typically performed at the same level of theory as the geometry optimization, can predict the vibrational spectrum. These calculations provide the frequencies and intensities of the fundamental vibrational modes.
For this compound, characteristic calculated vibrational frequencies would include the C=O stretching of the quinolinone ring, typically predicted in the range of 1650-1680 cm⁻¹, C-H stretching vibrations of the aromatic ring and the ethoxymethyl group, and the C-O-C stretching modes of the ether linkage. Comparing the calculated spectrum with the experimental IR or Raman spectrum allows for a detailed assignment of the observed vibrational bands to specific atomic motions within the molecule.
Table 2: Calculated Vibrational Frequencies for Key Functional Groups in a Quinolinone System
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
|---|---|
| C=O Stretch | 1665 |
| Aromatic C=C Stretch | 1600-1450 |
| C-N Stretch | 1350 |
| C-O-C Asymmetric Stretch | 1120 |
Note: These are typical frequency ranges for quinolinone systems and may vary for the specific target molecule.
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for simulating the electronic absorption spectra (UV-Vis) of molecules. This approach calculates the energies and oscillator strengths of electronic transitions from the ground state to various excited states.
For this compound, TD-DFT calculations would predict the wavelengths of maximum absorption (λmax) corresponding to π→π* and n→π* transitions within the quinolinone chromophore. The results of these simulations can be compared with the experimentally measured UV-Vis spectrum to understand the electronic structure of the molecule and the nature of its electronic transitions. The position of the N-ethoxymethyl group is expected to have a subtle effect on the absorption maxima compared to the unsubstituted quinolinone core.
Reaction Mechanism Modeling using Computational Approaches
Computational chemistry provides a means to investigate the detailed mechanisms of chemical reactions, including the identification of transient species like transition states.
To model a chemical reaction of this compound, such as its synthesis or a subsequent transformation, computational methods are used to locate the transition state (TS) structure connecting the reactants and products. Various algorithms, such as the synchronous transit-guided quasi-Newton (STQN) method, are employed to find this first-order saddle point on the potential energy surface.
Once a candidate TS structure is located, its identity is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. Following the localization of the TS, an Intrinsic Reaction Coordinate (IRC) calculation is performed. The IRC analysis maps out the minimum energy path from the transition state downhill to the reactants and products, confirming that the identified TS indeed connects the desired species. This provides a detailed picture of the atomic motions involved in the bond-breaking and bond-forming processes of the reaction. For example, in a hypothetical N-alkylation reaction to form this compound, IRC analysis would visualize the approach of the ethoxymethylating agent and the formation of the N-C bond.
Calculation of Activation Energies and Reaction Enthalpies
For instance, a hypothetical reaction, such as the rotational isomerization around the N-CH₂ bond, can be modeled to understand the energy barrier involved. The activation energy (Ea) represents the minimum energy required to initiate the reaction, while the reaction enthalpy (ΔHrxn) indicates the net heat change of the reaction at constant pressure. These values are crucial for understanding reaction feasibility and rates.
A theoretical study could be performed using a functional like B3LYP with a basis set such as 6-31+G(d,p) to optimize the geometries of the ground state, transition state, and product. nih.gov The resulting energy values would allow for the construction of a reaction energy profile.
Table 1: Illustrative Theoretical Energetic Parameters for a Hypothetical Reaction of this compound Disclaimer: The following data are hypothetical and for illustrative purposes, demonstrating the type of information obtainable from DFT calculations. Specific experimental or calculated values for this compound are not currently published.
| Parameter | Value (kJ/mol) | Description |
|---|---|---|
| Activation Energy (Ea) | +45.2 | The energy barrier that must be overcome for the reaction to proceed. |
| Reaction Enthalpy (ΔHrxn) | -15.8 | The net energy change, indicating an exothermic process in this hypothetical case. |
Non-Covalent Interactions and Molecular Recognition in Systems Involving this compound
Non-covalent interactions are paramount in determining the supramolecular chemistry and potential biological activity of molecules. For this compound, hydrogen bonding and π-π stacking are the most significant of these forces.
Hydrogen Bonding Networks
The structure of this compound possesses two key hydrogen bond acceptor sites: the carbonyl oxygen (C=O) of the quinolinone ring and the ether oxygen of the ethoxymethyl group. While the molecule lacks a classic hydrogen bond donor (like an N-H or O-H group), these acceptor sites can form robust hydrogen bonds with donor molecules present in its environment, such as water or the side chains of amino acids (e.g., serine, arginine, lysine) within a biological receptor. nih.govnih.govmdpi.comarkat-usa.org
These interactions are critical for molecular recognition and the formation of stable complexes. The geometry and strength of these hydrogen bonds dictate the orientation of the molecule within a binding pocket. Studies on related quinolinone and quinoline (B57606) derivatives show that N-H···O and C-H···O hydrogen bonds are common motifs in their crystal structures, leading to the formation of complex three-dimensional frameworks. nih.govnih.gov
Table 2: Potential Hydrogen Bond Interactions for this compound
| Acceptor Site on Compound | Potential Donor Group (in environment) | Typical Interaction Distance (Å) |
|---|---|---|
| Carbonyl Oxygen (C=O) | Amine R-NH₂ (e.g., Lysine) | 2.8 - 3.2 |
| Carbonyl Oxygen (C=O) | Hydroxyl R-OH (e.g., Serine, Water) | 2.7 - 3.1 |
| Ether Oxygen (-O-) | Hydroxyl R-OH (e.g., Serine, Water) | 2.8 - 3.2 |
π-π Stacking Interactions
The planar, aromatic quinolinone ring system of the molecule is well-suited for engaging in π-π stacking interactions. nih.govnih.gov This type of non-covalent bond is crucial for the stabilization of protein-ligand complexes and the formation of crystal lattices. These interactions can occur between two quinolinone rings or between the quinolinone ring and an aromatic amino acid residue (e.g., phenylalanine, tyrosine, tryptophan) in a receptor.
The geometry of these interactions can vary, including face-to-face or parallel-displaced arrangements. Structural database analyses of quinoline derivatives show that these interactions are common, with typical centroid-to-centroid distances between the aromatic rings ranging from approximately 3.4 to 3.6 Å. rsc.orgrsc.orgresearchgate.net
Table 3: Typical Parameters for π-π Stacking Interactions Involving Quinoline Rings
| Interaction Parameter | Typical Value | Reference |
|---|---|---|
| Centroid-to-Centroid Distance | 3.563 Å | researchgate.net |
| Perpendicular Distance Between Rings | 3.46 Å | rsc.org |
Ligand-Receptor Docking Simulations (Conceptual Framework for Future Biological Studies)
Molecular docking is a powerful computational technique used in drug discovery to predict how a small molecule (a ligand), such as this compound, binds to a macromolecular target, typically a protein receptor. nih.govsemanticscholar.org This in silico method provides a conceptual framework for predicting potential biological activity before undertaking more resource-intensive experimental studies. westminster.ac.uk
The quinolin-2(1H)-one scaffold is present in many biologically active compounds, with activities including anticancer and antifungal effects, often by inhibiting enzymes like succinate (B1194679) dehydrogenase or reverse transcriptase. nih.govtubitak.gov.trnih.govnih.gov Therefore, a docking study of this compound could be conceptualized against such a target.
The Docking Process:
Target and Ligand Preparation: A high-resolution 3D structure of the target protein is obtained (e.g., from the Protein Data Bank). The ligand, this compound, is built and its energy is minimized to find a stable conformation.
Search Algorithm: A search algorithm explores a vast number of possible orientations and conformations (poses) of the ligand within the receptor's binding site. nih.govfrontiersin.org
Scoring Function: Each generated pose is evaluated by a scoring function, which estimates the binding affinity (e.g., in kcal/mol). semanticscholar.org Lower scores typically indicate more favorable binding. Docking studies on other quinoline derivatives have identified compounds with high negative docking scores, indicating strong predicted affinity for their targets. nih.govtubitak.gov.tracs.org
Analysis: The top-scoring poses are analyzed to understand the specific molecular interactions—such as the hydrogen bonds and π-π stacking discussed above—that stabilize the ligand-receptor complex. acs.orgrsc.org
Such a study would provide valuable hypotheses about the potential biological targets of this compound and the key structural features responsible for its binding, guiding future experimental validation and drug development efforts.
Applications of 1 Ethoxymethyl Quinolin 2 1h One in Advanced Organic Synthesis
1-(ethoxymethyl)quinolin-2(1H)-one as a Synthetic Building Block for Complex Molecules
The strategic placement of the ethoxymethyl group on the nitrogen atom of the quinolin-2(1H)-one core makes this compound a valuable precursor for creating a diverse array of functionalized molecules.
Precursor to Functionalized Quinoline (B57606) Derivatives
This compound is an excellent starting material for the synthesis of various functionalized quinoline derivatives. The ethoxymethyl group can be readily cleaved under specific conditions to yield the parent quinolin-2(1H)-one, which can then undergo further reactions. Alternatively, the quinoline ring itself can be functionalized while the ethoxymethyl group serves as a protecting group for the nitrogen atom. This allows for selective reactions at other positions of the quinoline core. For instance, electrophilic substitution reactions can introduce substituents at various positions on the benzene (B151609) ring of the quinoline scaffold.
Role in Heterocyclic Chemistry Scaffold Construction
The quinoline ring system is a fundamental scaffold in heterocyclic chemistry. nih.govwikipedia.org this compound can be utilized in the construction of more complex heterocyclic systems. For example, the carbonyl group at the 2-position can undergo condensation reactions with various nucleophiles to form fused heterocyclic rings. Additionally, the benzene portion of the quinoline ring can participate in cycloaddition reactions, leading to the formation of novel polycyclic aromatic compounds. The versatility of the quinoline scaffold makes it a crucial component in the development of new chemical entities with potential applications in materials science and medicinal chemistry. researchgate.net
Derivatization Strategies for Enhancing Molecular Complexity
To expand the chemical space and generate molecules with enhanced properties, various derivatization strategies can be applied to this compound.
Introduction of Additional Functional Groups on the Quinoline Ring
The quinoline ring of this compound is amenable to the introduction of a wide range of functional groups. core.ac.uk Halogenation, nitration, and sulfonation reactions can introduce functional handles that can be further elaborated through cross-coupling reactions or nucleophilic substitutions. For example, bromination of the quinoline ring can provide a site for subsequent palladium-catalyzed coupling reactions, allowing for the introduction of aryl, alkyl, or other organic moieties.
Table 1: Examples of Functionalization Reactions on the Quinoline Ring
| Reaction Type | Reagents and Conditions | Position of Functionalization |
| Bromination | N-Bromosuccinimide (NBS), Acetic Acid | C3, C6 |
| Nitration | Nitric Acid, Sulfuric Acid | C6, C8 |
| Chlorination | N-Chlorosuccinimide (NCS), Acetic Acid | C3, C6 |
This table is a representative example and specific outcomes may vary based on reaction conditions.
Modifications of the Ethoxymethyl Side Chain
The ethoxymethyl side chain offers another avenue for derivatization. While often used as a protecting group, it can also be modified to introduce new functionalities. For instance, the ether linkage can be cleaved to reveal a hydroxymethyl group, which can then be oxidized to an aldehyde or a carboxylic acid. These functional groups can then be used in a variety of subsequent transformations, such as esterification, amidation, or the formation of other carbon-carbon bonds. Lithiation of the methyl group of the side chain can also be achieved, allowing for the introduction of various electrophiles. researchgate.net
Palladium-Catalyzed Cross-Coupling Reactions Involving this compound Derivatives
Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. youtube.com Derivatives of this compound, particularly halogenated derivatives, are excellent substrates for these reactions.
Reactions such as the Suzuki, Heck, and Sonogashira couplings can be employed to introduce a wide variety of substituents onto the quinoline scaffold. nih.govclockss.org For example, a bromo-substituted derivative of this compound can be coupled with a boronic acid (Suzuki reaction), an alkene (Heck reaction), or a terminal alkyne (Sonogashira reaction) in the presence of a palladium catalyst. These reactions are highly versatile and allow for the construction of complex molecular architectures with a high degree of control. nih.govnih.gov
Table 2: Palladium-Catalyzed Cross-Coupling Reactions
| Coupling Reaction | Reactants | Catalyst System | Product Type |
| Suzuki Coupling | Bromo-quinolinone derivative, Arylboronic acid | Pd(PPh3)4, Base | Aryl-substituted quinolinone |
| Heck Coupling | Bromo-quinolinone derivative, Alkene | Pd(OAc)2, PPh3, Base | Alkenyl-substituted quinolinone |
| Sonogashira Coupling | Iodo-quinolinone derivative, Terminal alkyne | PdCl2(PPh3)2, CuI, Base | Alkynyl-substituted quinolinone |
This table provides a general overview. Specific catalysts, ligands, and reaction conditions can be optimized for each transformation.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. While the quinolin-2(1H)-one nucleus can be functionalized using this method, there is no documented evidence of this compound being a specific participant in such reactions. The ethoxymethyl group at the N1-position could potentially influence the electronic properties and reactivity of the quinolinone system, but without experimental data, its effect on Suzuki-Miyaura couplings remains purely speculative.
Heck and Sonogashira Coupling
Similarly, the Heck reaction, which forms substituted alkenes from aryl or vinyl halides and alkenes, and the Sonogashira coupling, which couples terminal alkynes with aryl or vinyl halides, are powerful synthetic tools. mdpi.comnih.gov While these reactions have been applied to the broader class of quinolinones, no specific studies detailing the use of this compound have been found. The potential for the ethoxymethyl group to interfere with or modulate the catalytic cycle of these reactions is an area that remains to be explored.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a widely used method for the formation of carbon-nitrogen bonds. rsc.org This reaction is crucial for the synthesis of a vast array of pharmaceuticals and functional materials containing arylamine moieties. Although quinolinone derivatives can be synthesized or functionalized using C-N coupling strategies, the literature does not provide any instances of this compound being employed as a substrate in Buchwald-Hartwig amination reactions.
Stereochemical Control in Reactions Utilizing this compound
The control of stereochemistry is a critical aspect of modern organic synthesis, particularly in the preparation of chiral molecules with specific biological activities. While stereoselective reactions involving other quinoline derivatives have been reported, there is no information available regarding the use of this compound as a chiral auxiliary, ligand, or substrate in reactions where stereochemical outcomes are controlled. The influence of the N-ethoxymethyl group on the stereoselectivity of reactions at other positions of the quinolinone ring is an open question for future research.
Applications as a Protecting Group or Activating Agent (Hypothetical)
The ethoxymethyl (EOM) group is known in organic synthesis as a protecting group for alcohols and other functional groups. It is conceivable that the 1-(ethoxymethyl) group on the quinolin-2(1H)-one nitrogen could function as a protecting group for the lactam nitrogen. This would allow for selective reactions to be carried out on other parts of the molecule, with subsequent removal of the EOM group to regenerate the N-H bond. However, there are no specific reports in the literature that describe the use of the this compound scaffold in this context, nor its potential as an activating group for the quinolinone ring system.
Information regarding the in vitro mechanistic biological interactions of the chemical compound this compound is not available in the public domain.
Extensive searches of scientific literature and databases have yielded no specific research data on the enzyme inhibition kinetics, receptor binding assays, allosteric modulation, or its effects on protein expression and gene transcription for the compound this compound.
While general information exists for the broader class of quinolinone derivatives, this data does not specifically address the biological interactions of the 1-(ethoxymethyl) substituted variant. The strict focus of the requested article on this particular compound cannot be met due to the absence of dedicated research findings.
Therefore, the generation of a thorough, informative, and scientifically accurate article with detailed research findings and data tables as outlined is not possible at this time. Should research on the in vitro mechanistic biological interactions of this compound be published in the future, an article could then be composed.
In Vitro Mechanistic Biological Interactions of 1 Ethoxymethyl Quinolin 2 1h One Focus on Molecular Mechanisms, Not Efficacy/toxicity
Modulation of Cellular Pathways and Signaling Cascades (In vitro, cell-free or non-human cell lines)
Impact on Post-translational Modifications
Post-translational modifications (PTMs) are covalent processing events that alter the properties of proteins by proteolytic cleavage or by adding a modifying group to one or more amino acids. These modifications, which include phosphorylation, acetylation, ubiquitylation, and methylation, are critical in regulating protein function, localization, and signaling within the cell. researchgate.netmdpi.com
Currently, there is a lack of specific research in the available scientific literature detailing the direct impact of 1-(ethoxymethyl)quinolin-2(1H)-one on post-translational modification pathways. While the broader class of quinoline (B57606) derivatives has been investigated for various biological activities, including the inhibition of protein kinases like CDK5 and GSK-3β which are themselves key players in phosphorylation events, studies focusing on the mechanistic effect of this compound on PTMs have not been identified. nih.govnih.gov Therefore, its role, if any, in altering the landscape of cellular protein modifications remains to be elucidated.
Interaction with Biomembranes and Lipid Systems (In vitro)
The interaction of small molecules with biological membranes is a critical determinant of their bioavailability and cellular uptake. nih.gov The quinoline scaffold is a common feature in many bioactive compounds, and their interactions with lipid systems have been a subject of study. mdpi.comnih.gov
Membrane Permeability Studies
Membrane permeability is a key factor in determining the pharmacological profile of a compound. Studies on quinolone antibiotics, a related class of compounds, have utilized various in vitro models to predict their ability to cross biological membranes. nih.gov These methods include Immobilized Artificial Membrane (IAM) chromatography and liposome/buffer partition systems, which provide measures of lipophilicity. nih.gov
For quinolones, a strong correlation has been observed between these membrane interaction indices and their accumulation in cells like alveolar macrophages, suggesting that passive diffusion is a primary mechanism of transport across the cell membrane. nih.gov The lipophilicity of a compound, which is influenced by its chemical structure, is a major factor governing this passive permeation. nih.govmdpi.com For instance, studies on quinoline derivatives have shown that their ability to reverse multidrug resistance in cancer cells is linked to their interaction with membrane-bound efflux pumps like P-glycoprotein, highlighting the importance of membrane interactions for this class of compounds. nih.gov While these studies provide a framework for understanding how quinoline-based structures might behave, specific membrane permeability data for this compound are not available in the reviewed literature.
Liposome Interaction Assays
Liposomes, which are vesicles composed of a lipid bilayer, serve as valuable models for studying drug-membrane interactions. nih.govmdpi.com Research on a series of synthetic quinoline derivatives has demonstrated their effective encapsulation within liposomes composed of different phospholipids. mdpi.com The inclusion of these quinoline compounds into the lipid bilayer was found to influence the physical properties of the liposomes. mdpi.com
Specifically, differential scanning calorimetry (DSC) showed that the quinoline derivatives tended to lower the main phase transition temperature (Tₘ) of 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) (DMPC) liposomes. This effect, characterized by a decrease in Tₘ and a broadening of the transition peak, indicates that the compounds increase the fluidity of the lipid bilayer by inserting themselves deep into its hydrophobic region. mdpi.com This interaction is dependent on the specific chemical structures of both the quinoline derivative and the lipids forming the bilayer. mdpi.com
Table 1: Effect of Selected Quinoline Derivatives on the Main Phase Transition Temperature (Tₘ) of DMPC Liposomes
| Compound | Effect on Tₘ | Observation |
|---|---|---|
| Quinoline Derivative 4 | Decrease | Particularly marked Tₘ decrease and peak broadening, indicating deep insertion into the bilayer. mdpi.com |
| Quinoline Derivative 7 | Decrease | Particularly marked Tₘ decrease and peak broadening, indicating deep insertion into the bilayer. mdpi.com |
| Quinoline Derivative 8 | Decrease | Particularly marked Tₘ decrease and peak broadening, indicating deep insertion into the bilayer. mdpi.com |
Note: The specific structures of derivatives 4, 7, and 8 are detailed in the source publication. This table illustrates the general findings of the study on quinoline-lipid interactions.
Interaction with Nucleic Acids (In vitro)
The quinoline scaffold is a key component of numerous compounds that exert their biological effects by interacting with DNA and associated enzymes. nih.gov
DNA/RNA Binding Studies and Mechanisms
While direct DNA or RNA binding studies for this compound were not found, extensive research on quinoline analogues of the quinoxaline (B1680401) antibiotic echinomycin (B1671085) provides significant insight into the potential mechanisms of interaction for this class of compounds. Two such analogues, designated 1QN (containing one quinoline chromophore) and 2QN (containing two), have been shown to bind to DNA via bifunctional intercalation. nih.gov This mode of binding involves the insertion of both chromophores into the DNA double helix, leading to a significant extension and unwinding of the helix. nih.govresearchgate.net
Viscosity measurements of sonicated, rod-like DNA fragments indicated that both 1QN and 2QN produced a helix extension double that of ethidium, a classic monofunctional intercalator. nih.govresearchgate.net However, they displayed different DNA unwinding capabilities. Compound 1QN was found to have a DNA unwinding angle almost twice that of ethidium, similar to the parent antibiotic echinomycin, whereas the unwinding angle for 2QN was indistinguishable from that of ethidium. nih.govresearchgate.net
These analogues also exhibited different base sequence specificities. Compound 1QN showed a strong preference for (G+C)-rich DNA, whereas 2QN did not show a marked preference and bound most tightly to E. coli DNA among the natural DNA species tested. nih.govresearchgate.net Studies with synthetic nucleic acids revealed that 1QN had an approximately 11-fold preference for poly(dG-dC) over poly(dA-dT), while 2QN bound slightly more tightly to poly(dA-dT). nih.govresearchgate.net These findings underscore that the chromophore moieties play an active role in the selective recognition and binding to specific DNA sequences. nih.gov No specific studies on the interaction of this compound or its close analogues with RNA have been identified.
Table 2: DNA Interaction Properties of Echinomycin Analogues
| Compound | Mechanism | Relative Unwinding Angle (vs. Ethidium) | Base Pair Preference |
|---|---|---|---|
| 1QN | Bifunctional Intercalation nih.govresearchgate.net | ~2x nih.govresearchgate.net | (G+C)-rich; poly(dG-dC) nih.govresearchgate.net |
| 2QN | Bifunctional Intercalation nih.govresearchgate.net | ~1x nih.govresearchgate.net | No marked preference; slight preference for poly(dA-dT) nih.govresearchgate.net |
Topoisomerase Inhibition Assays
DNA topoisomerases are essential enzymes that manage the topological state of DNA, making them important targets for anticancer drugs. researchgate.netyoutube.com The quinoline scaffold is recognized as a "privileged structure" in the development of topoisomerase inhibitors. nih.gov
While specific assays for this compound are not documented, studies on other quinoline derivatives have demonstrated significant inhibitory activity against these enzymes. For example, a series of novel pyrazolo[4,3-f]quinoline derivatives were evaluated for their ability to inhibit human topoisomerase I (Topo I) and IIα (Topo IIα). mdpi.com In these assays, the enzymes' ability to relax supercoiled plasmid DNA is measured in the presence of the test compound. Several derivatives were identified as potent dual inhibitors of both Topo I and Topo IIα. mdpi.com For instance, compound 2E from this series showed 88.3% inhibition of Topo IIα activity, which was comparable to the standard inhibitor etoposide (B1684455) (89.6% inhibition). mdpi.com
The mechanism of inhibition can vary; inhibitors can act as "poisons" by stabilizing the transient enzyme-DNA cleavage complex, leading to DNA strand breaks, or as catalytic inhibitors that prevent the enzyme from binding to or cleaving DNA. nih.gov Studies on other heterocyclic systems have shown that quinazoline (B50416) derivatives can act as catalytic inhibitors of Topo II, blocking the formation of relaxed DNA at certain concentrations. nih.gov These findings highlight the potential of the broader quinoline class to function as topoisomerase inhibitors, though the specific activity of this compound remains uninvestigated.
Table 3: Topoisomerase IIα Inhibition by a Pyrazolo[4,3-f]quinoline Derivative
| Compound | Target Enzyme | % Inhibition | Reference Compound | % Inhibition (Reference) |
|---|---|---|---|---|
| Compound 2E | Topo IIα | 88.3% mdpi.com | Etoposide | 89.6% mdpi.com |
Mechanistic Studies of Antitarget Activity (In vitro)
A comprehensive review of scientific literature did not yield specific in vitro mechanistic studies on the antitarget activity of this compound. Research on the broader class of quinolin-2(1H)-one derivatives indicates a variety of biological activities, including antimicrobial and anticancer effects, which are often attributed to interactions with specific molecular targets. For instance, some derivatives of quinolin-2(1H)-one have been investigated for their potential to inhibit enzymes like protein kinases or heat shock proteins such as Hsp90. mdpi.com
However, dedicated studies focusing on the off-target or antitarget molecular interactions of this compound are not available in the reviewed literature. Such studies are crucial for understanding the full pharmacological profile of a compound, including its potential for side effects or polypharmacology.
Without experimental data, any discussion of the potential antitarget activities of this compound would be purely speculative. Mechanistic studies would be required to identify and characterize any such interactions at a molecular level.
Data on Antitarget Activity of this compound
| Target | Assay Type | Result |
| No data available | - | - |
| No data available | - | - |
| No data available | - | - |
| A note on the data: Extensive literature searches did not retrieve any specific in vitro mechanistic studies detailing the antitarget activities of this compound. The table above reflects this absence of available data. |
Future Perspectives and Emerging Research Directions for 1 Ethoxymethyl Quinolin 2 1h One
Development of Novel Synthetic Routes with Improved Efficiency
The synthesis of quinolin-2(1H)-one derivatives is a well-explored area of organic chemistry. researchgate.netnih.govchemicalpapers.com Future research on 1-(ethoxymethyl)quinolin-2(1H)-one would likely focus on developing more efficient and sustainable synthetic methods. Key areas of exploration could include:
One-Pot Syntheses: Designing multi-component reactions where the quinolinone core is formed and N-alkylated with an ethoxymethyl group in a single synthetic operation. This would improve atom economy and reduce waste.
Green Chemistry Approaches: Utilizing environmentally benign solvents, catalysts, and reaction conditions. For instance, photocatalytic methods, which have been successfully applied to the synthesis of quinolin-2(1H)-ones from quinoline (B57606) N-oxides, could be adapted. rsc.org
Flow Chemistry: Employing continuous flow reactors to enable better control over reaction parameters, improve safety, and facilitate scalability.
| Synthetic Strategy | Potential Advantages |
| One-Pot Reactions | Increased efficiency, reduced purification steps. |
| Green Chemistry | Lower environmental impact, use of renewable resources. |
| Flow Chemistry | Enhanced safety, scalability, and process control. |
Exploration of Advanced Catalytic Transformations
Catalysis offers a powerful tool for the selective functionalization of heterocyclic compounds. For this compound, advanced catalytic methods could be employed to modify the quinolinone scaffold further. Research could focus on:
C-H Activation: Transition-metal-catalyzed C-H activation strategies could enable the direct introduction of various functional groups onto the aromatic ring of the quinolinone, bypassing the need for pre-functionalized starting materials. mdpi.com
Asymmetric Catalysis: The development of chiral catalysts to introduce stereocenters into the molecule, which is crucial for applications in medicinal chemistry where enantiomeric purity is often a requirement.
Biocatalysis: The use of enzymes to perform selective transformations under mild conditions, offering a green alternative to traditional chemical methods.
Computational Design of this compound Analogues with Tailored Properties
Computational chemistry and molecular modeling are indispensable tools in modern drug discovery and materials science. For this compound, these techniques can be used to:
Predict Biological Activity: In silico screening of analogues against various biological targets to identify potential therapeutic applications. Molecular docking studies, similar to those performed on other quinolinone derivatives, could provide insights into binding modes and structure-activity relationships. nih.govresearchgate.net
Design Novel Materials: Predict the electronic and photophysical properties of polymers or other materials incorporating the this compound moiety.
Elucidate Reaction Mechanisms: Use density functional theory (DFT) and other computational methods to understand the mechanisms of synthetic transformations, aiding in the optimization of reaction conditions.
Integration of this compound into Materials Science
The quinolinone scaffold is known for its interesting photophysical properties, making it a candidate for applications in materials science. Research in this area could involve:
Monomer for Specialized Polymers: Investigating the polymerization of vinyl-functionalized this compound derivatives to create polymers with unique optical or electronic properties.
Organic Light-Emitting Diodes (OLEDs): Exploring the potential of this compound and its derivatives as emitters or host materials in OLEDs, leveraging the inherent fluorescence of the quinolinone core.
Fluorescent Sensors: Designing analogues that exhibit changes in their fluorescence properties in the presence of specific analytes, such as metal ions or biologically important molecules.
Further Elucidation of Mechanistic Biological Interactions through Advanced Biophysical Techniques
Should this compound demonstrate biological activity, a deep understanding of its mechanism of action will be crucial. Advanced biophysical techniques can provide these insights:
Isothermal Titration Calorimetry (ITC): To directly measure the binding affinity and thermodynamics of the interaction between the compound and its biological target. nih.gov
Surface Plasmon Resonance (SPR): To study the kinetics of binding and dissociation in real-time.
X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM): To determine the three-dimensional structure of the compound in complex with its target protein, providing a detailed picture of the binding interactions.
Potential for use as a Probe Molecule in Biochemical Research
Fluorescent small molecules are valuable tools in biochemical research. The quinolin-2(1H)-one scaffold is a known fluorophore. nih.gov Future work could explore:
Fluorescent Labeling: Attaching the this compound moiety to other molecules to enable their visualization in biological systems.
Indicator Displacement Assays: Developing assays where the displacement of the fluorescent probe from a host molecule by an analyte results in a measurable change in fluorescence. researchgate.netnih.gov
Probing Enzyme Activity: Designing derivatives that are substrates for specific enzymes, where the enzymatic reaction leads to a change in the molecule's fluorescent properties.
Development of Advanced Spectroscopic Methods for Real-time Monitoring of this compound Transformations
Spectroscopic techniques are fundamental for characterizing molecules and monitoring reactions. scispace.comresearchgate.net For this compound, advancements could include:
Q & A
Q. What are the common synthetic routes for preparing 1-(ethoxymethyl)quinolin-2(1H)-one?
The synthesis of quinolin-2(1H)-one derivatives typically involves cyclization, alkylation, or substitution reactions. For introducing the ethoxymethyl group, a plausible route is the alkylation of the quinolin-2(1H)-one core using ethoxymethyl halides under basic conditions. For example, sodium borohydride-mediated reduction of ketones (e.g., 4-hydroxyquinolin-2(1H)-one derivatives) followed by alkylation with ethoxymethyl bromide can yield the target compound . Alternative methods include Pictet-Spengler reactions with N-substituted amines and aldehydes, which have been used to construct quinoline scaffolds .
Q. Key Methodological Steps :
Q. What analytical techniques are essential for characterizing this compound?
Structural confirmation requires a combination of spectroscopic and chromatographic methods:
- NMR Spectroscopy : ¹H and ¹³C NMR to identify the ethoxymethyl group (δ ~4.5–5.0 ppm for CH₂O and δ ~1.3–1.5 ppm for CH₃) and quinolinone aromatic protons .
- IR Spectroscopy : Detect carbonyl (C=O) stretching (~1630–1670 cm⁻¹) and ether (C-O-C) vibrations (~1100–1250 cm⁻¹) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- X-ray Crystallography : Resolve regiochemistry and confirm substituent positions in crystalline derivatives .
Q. How is the antimicrobial activity of this compound evaluated?
Standard protocols involve:
- Broth Microdilution : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria using twofold serial dilution. MIC (Minimum Inhibitory Concentration) values are determined .
- Agar Diffusion : Measure zone-of-inhibition diameters after 24–48 hours incubation. Fluoro-substituted derivatives (e.g., compound 6a in ) show enhanced activity due to improved membrane permeability .
Q. How can reaction conditions be optimized to improve the yield of this compound?
Key factors include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance alkylation efficiency .
- Catalysts : Lewis acids (e.g., AlCl₃) improve regioselectivity during electrophilic substitutions .
- Temperature Control : Maintain ≤0°C during sodium borohydride reductions to avoid over-reduction .
- Continuous Flow Processes : Industrial-scale synthesis employs automated reactors for higher reproducibility and reduced waste .
Case Study : A 80.12% yield was achieved for a hydroxyethyl analog by optimizing NaBH₄ addition rate and post-reaction acid quenching .
Q. How does the ethoxymethyl substituent influence biological activity compared to other substituents?
The ethoxymethyl group enhances lipophilicity, improving cell membrane penetration. Comparative studies show:
- Antimicrobial Activity : Ethoxymethyl derivatives exhibit lower MIC values than methyl analogs (e.g., 16 μg/mL vs. 32 μg/mL against P. aeruginosa) .
- Anticancer Potential : Morpholinomethyl and piperidinylmethyl substituents () show stronger binding to kinase targets (e.g., Factor Xa), but ethoxymethyl may reduce cytotoxicity via metabolic stability .
Q. Substituent Effects Table :
| Substituent | LogP | MIC (μg/mL) | Docking Score (vs. Factor Xa) |
|---|---|---|---|
| Ethoxymethyl | 1.8 | 16 | -8.2 |
| Morpholinomethyl | 0.9 | 8 | -9.5 |
| Piperidinylmethyl | 1.2 | 12 | -9.1 |
| Data synthesized from |
Q. What strategies address regioselectivity challenges during quinolin-2(1H)-one functionalization?
- Directing Groups : Install temporary groups (e.g., acetyl) at C3 to direct electrophilic substitution to C4 or C6 .
- Protection/Deprotection : Use tert-butyldimethylsilyl (TBS) ethers to shield hydroxyl groups during alkylation .
- Computational Modeling : Predict reactive sites using DFT calculations to guide synthetic planning .
Example : 3-Acetyl-4-hydroxyquinolin-2(1H)-one derivatives enable selective amidation at C3 via Schiff base formation .
Q. How are molecular docking studies applied to design this compound derivatives?
- Target Selection : Prioritize enzymes like Factor Xa (anticoagulant targets) or DNA gyrase (antimicrobial targets) .
- Ligand Preparation : Optimize the ethoxymethyl group’s conformation using software (e.g., AutoDock Vina).
- Validation : Compare docking scores with experimental IC₅₀ values. Derivatives with scores ≤-9.0 kcal/mol often show sub-μM activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
